molecular formula C12H24N2O3 B13475243 Tert-butyl (4-(2-hydroxyethyl)piperidin-4-yl)carbamate

Tert-butyl (4-(2-hydroxyethyl)piperidin-4-yl)carbamate

Cat. No.: B13475243
M. Wt: 244.33 g/mol
InChI Key: OHRIODPBZQXYSD-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(2-hydroxyethyl)piperidin-4-yl]carbamate: is a chemical compound with the molecular formula C12H24N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a hydroxyethyl group, and a tert-butyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-hydroxyethyl)piperidin-4-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl carbamate. One common method involves the use of di-tert-butyl dicarbonate and monoethanolamine as starting materials. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium bicarbonate and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(2-hydroxyethyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often employed.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-(2-hydroxyethyl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is often employed in the development of new drugs and therapeutic agents.

Medicine: In medicine, tert-butyl N-[4-(2-hydroxyethyl)piperidin-4-yl]carbamate is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways and receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2-hydroxyethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The hydroxyethyl group and piperidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • N-(tert-Butoxycarbonyl)ethanolamine
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • Boc-2-aminoethanol
  • Boc-glycinol

Comparison: tert-Butyl N-[4-(2-hydroxyethyl)piperidin-4-yl]carbamate is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity and binding characteristics, making it valuable in various applications .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[4-(2-hydroxyethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-12(6-9-15)4-7-13-8-5-12/h13,15H,4-9H2,1-3H3,(H,14,16)

InChI Key

OHRIODPBZQXYSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)CCO

Origin of Product

United States

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